2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Overview
Description
2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3O. This compound is characterized by a fused pyrrole and pyridine ring system, with a hydroxyl group at the second position and a cyano group at the third position. It is primarily used in scientific research due to its unique structural properties and potential biological activities .
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
It’s worth noting that related 1h-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit fgfr, thereby indirectly inhibiting β-catenin activity . This results in the downregulation of the WNT/β-catenin signal and induces cell cycle arrest in G2/M and S phases .
Biochemical Pathways
Related compounds have been found to affect the fgfr signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
The compound is predicted to have a boiling point of 4654° C at 760 mmHg and a density of 15 g/cm^3 . These properties may influence its bioavailability.
Result of Action
Related compounds have been found to inhibit cell proliferation and induce apoptosis .
Action Environment
The compound is recommended to be stored at room temperature , suggesting that temperature could be a factor influencing its stability.
Biochemical Analysis
Biochemical Properties
2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways. The compound’s interaction with FGFRs involves binding to the receptor’s active site, inhibiting its activity, and thereby affecting downstream signaling pathways . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell proliferation, apoptosis, and migration. For instance, in cancer cells, this compound can inhibit cell proliferation and induce apoptosis by disrupting key signaling pathways such as the FGFR pathway . Furthermore, it affects gene expression and cellular metabolism, leading to altered cellular functions and potentially inhibiting tumor growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like FGFRs, leading to enzyme inhibition. This binding prevents the phosphorylation of tyrosine residues, a critical step in the activation of downstream signaling pathways . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained inhibition of cellular proliferation and altered cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage is required to achieve significant biochemical and cellular changes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these pathways is crucial for optimizing its use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Effective transport mechanisms ensure that the compound reaches its target sites, enhancing its biochemical efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile.
Reduction: Formation of 2-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- 2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-4-carbonitrile
- 2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxamide
Uniqueness
2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and cyano groups in a fused pyrrole-pyridine system allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research .
Properties
IUPAC Name |
2-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-4-5-7-6(11-8(5)12)2-1-3-10-7/h1-3,11-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METOCGOPVSIXJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2)O)C#N)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40658241 | |
Record name | 2-Oxo-2,4-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40658241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32501-04-5 | |
Record name | 2-Oxo-2,4-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40658241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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